L-Lysine, glycylglycyl-

Descripción general

Descripción

L-Lysine, glycylglycyl- is a compound consisting of the amino acid L-lysine attached to a glycylglycine dipeptide through an isopeptide bond . This compound is a non-proteinogenic L-α-amino acid, meaning it is not incorporated into proteins during translation but has significant biochemical and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Lysine, glycylglycyl- can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between L-lysine and glycylglycine . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent racemization of the amino acids.

Industrial Production Methods

Industrial production of L-lysine often involves microbial fermentation using strains of Corynebacterium glutamicum . This bacterium is engineered to overproduce L-lysine, which can then be isolated and purified. The production of L-lysine, glycylglycyl- from this process involves additional steps to couple L-lysine with glycylglycine, typically using enzymatic or chemical methods to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

L-Lysine, glycylglycyl- undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxyl groups can be reduced to alcohols.

Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of L-lysine, glycylglycyl- with modified functional groups, which can be used in further biochemical applications .

Aplicaciones Científicas De Investigación

Nutritional Applications

1. Protein Quality and Growth Performance

Research indicates that L-lysine supplementation can enhance dietary protein quality, particularly in animal nutrition. A study demonstrated that free lysine supplementation in a lysine-sufficient diet reduced the protein quality of the diets while modifying serum concentrations of amino acids. It was found to stimulate growth hormone release, which may improve athletic performance by increasing muscle mass and strength . Additionally, the lysine dipeptide has been shown to affect amino acid metabolism positively, enhancing growth performance in suckling piglets without significantly altering intestinal morphology .

2. Vascular Health

Dietary L-lysine has been investigated for its role in preventing arterial calcification. In a controlled study involving adenine-induced rats, L-lysine supplementation significantly suppressed plasma intact parathyroid hormone levels and almost completely ameliorated vascular calcification. This suggests that L-lysine may be beneficial in managing conditions related to chronic kidney disease (CKD) by supporting bone-vascular health .

Health Benefits

1. Viral Infection Prevention

L-lysine is known for its antiviral properties, particularly against herpes simplex virus (HSV). It competes with arginine for cellular uptake, which is crucial since HSV replication requires higher levels of arginine. By increasing intracellular lysine concentrations, L-lysine can inhibit viral replication and potentially prevent the recurrence of certain viral infections .

2. Antioxidant Effects

The compound glycyl-l-histidyl-l-lysine (GHK), a derivative of lysine, has shown promise in reducing oxidative stress associated with neurodegenerative diseases. It binds copper ions, mitigating their redox activity and preventing metal-induced cell death through mechanisms like protein aggregation inhibition . This property positions GHK as a potential therapeutic agent for conditions characterized by oxidative damage.

Case Studies

1. Lys-Lys Dipeptide in Animal Studies

A study on the effects of the Lys-Lys dipeptide on suckling piglets revealed that it improved serum concentrations of several amino acids while decreasing others like cysteine. Although it did not significantly affect growth performance, it indicated potential benefits for amino acid metabolism and gut development . The findings suggest that such dipeptides may play a role in enhancing nutrient absorption and metabolic efficiency.

2. Copper-Induced Toxicity Mitigation

Research into GHK demonstrated its ability to prevent copper-induced protein aggregation and cell death, highlighting its protective effects against metal toxicity. This study utilized various assays to confirm GHK's efficacy in binding copper ions and reducing their harmful effects on cellular structures .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of L-lysine, glycylglycyl- involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

Glycylglycine: A dipeptide consisting of two glycine molecules, simpler in structure but similar in its peptide bond formation.

Uniqueness

L-Lysine, glycylglycyl- is unique due to its combination of L-lysine and glycylglycine, providing distinct biochemical properties and applications. Its ability to form stable peptide bonds and participate in various biochemical reactions makes it valuable in research and industry .

Actividad Biológica

L-Lysine, glycylglycyl- is a dipeptide derivative of L-lysine, characterized by the unique linkage of the ε-amino group of L-lysine to a glycylglycine unit. This compound exhibits various biological activities that are significant for its potential applications in biochemistry and pharmaceuticals. This article explores the biological activity of L-Lysine, glycylglycyl-, focusing on its antioxidant properties, effects on protein synthesis and metabolism, and interactions with biological systems.

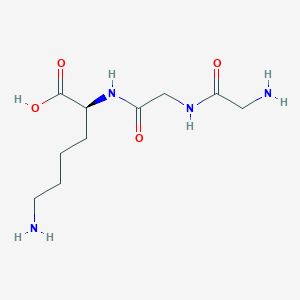

Chemical Structure and Properties

L-Lysine, glycylglycyl- has the molecular formula . Its structure can be represented as follows:

This structural configuration imparts unique biochemical properties that may influence its interactions within biological systems.

Antioxidant Properties

Research indicates that derivatives of L-lysine, particularly those with peptide structures, can exhibit antioxidant activity. For example, the tripeptide glycyl-L-histidyl-L-lysine (GHK), which shares structural similarities with L-Lysine, glycylglycyl-, has been shown to reduce reactive oxygen species (ROS) levels in cell cultures. GHK significantly diminishes hydroxyl (·OH) and peroxyl (ROO·) radicals at concentrations as low as 10 µM . These findings suggest that L-Lysine, glycylglycyl- may also possess similar antioxidant capabilities due to its structural composition.

Effects on Protein Metabolism

L-Lysine supplementation has been documented to influence dietary protein quality and growth in animal studies. A recent study demonstrated that free lysine supplementation in diets modified serum concentrations of various amino acids and affected protein digestibility . Specifically, increasing levels of lysine led to a reduction in several serum amino acids while enhancing urea concentration, indicating a complex interaction with protein metabolism.

| Dietary Condition | Serum Amino Acids Affected | Urea Levels |

|---|---|---|

| Control | - | Baseline |

| 1.5% Lys | Decreased: Ala, Asn, Gly | Increased |

| 3% Lys | Further decreased: Trp | Further increased |

These alterations suggest that L-Lysine, glycylglycyl- might play a role in modulating protein synthesis and amino acid availability in biological systems.

Interaction with Biological Systems

The interaction studies involving L-Lysine derivatives indicate potential effects on neurotransmitter transporters. For instance, bioactive lipids containing positively charged amino acids like lysine have been shown to inhibit glycine transporter 2 (GlyT2) with high potency . This suggests that L-Lysine derivatives could influence neurotransmission and have implications for neurological health.

Case Studies

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O4/c11-4-2-1-3-7(10(17)18)14-9(16)6-13-8(15)5-12/h7H,1-6,11-12H2,(H,13,15)(H,14,16)(H,17,18)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITBQGJOXQYMOA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427213 | |

| Record name | L-Lysine, glycylglycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10236-53-0 | |

| Record name | Glycylglycyl-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10236-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine, glycylglycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.